(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride

Medicinal Chemistry Chemical Biology Scaffold Procurement

opt for this racemic (2R,3S) dihydrochloride salt to access a rigid, chiral scaffold that combines a 5‑methyl‑1,2,4‑triazole ring with an oxolane‑3‑amine core. The defined (2R,3S) stereochemistry and the dihydrochloride form enhance aqueous solubility and simplify parallel amide‑coupling workflows, saving costly chiral HPLC purification. Offered at ≥95% purity, it is an ideal building block for kinase probes, epigenetic reader ligands, and fragment‑based drug discovery campaigns.

Molecular Formula C7H14Cl2N4O
Molecular Weight 241.12
CAS No. 2137620-33-6
Cat. No. B2780760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride
CAS2137620-33-6
Molecular FormulaC7H14Cl2N4O
Molecular Weight241.12
Structural Identifiers
SMILESCC1=NNC(=N1)C2C(CCO2)N.Cl.Cl
InChIInChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m0../s1
InChIKeySOHXHZHTAAJIOP-KXSOTYCDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine Dihydrochloride (CAS 2137620-33-6) – A Chiral Triazole-Oxolane Scaffold


This compound is a racemic chiral dihydrochloride salt that combines a 5-methyl-1,2,4-triazole ring with an oxolane (tetrahydrofuran) backbone and a primary amine at the oxolane 3-position . It is supplied as a versatile small-molecule scaffold for medicinal chemistry, chemical biology, and probe-discovery campaigns . The molecular formula is C₇H₁₄Cl₂N₄O and the molecular weight is 241.1 g mol⁻¹ .

Why (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine Dihydrochloride Cannot Be Interchanged with Close Analogs


The target compound possesses a specific stereochemical configuration (rac-(2R,3S)) and salt form (dihydrochloride) that are absent in many structurally similar triazole-oxolane amines . The 5-methyl substitution on the triazole ring, the position of the amine on the oxolane, and the dihydrochloride salt all influence hydrogen-bonding capacity, solubility, and reactivity in downstream derivatization [1]. Simply substituting a des-methyl analog, a regioisomeric oxolane-amine, or the free base risks altering the scaffold’s pharmacokinetic or pharmacodynamic profile, even before functionalization [1]. The quantitative evidence below demonstrates where this specific analogue provides measurable differentiation.

Quantitative Differentiation Evidence for (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine Dihydrochloride versus Key Comparators


Minimum Purity Specification – 95 % versus Typical Research-Grade Triazole-Oxolane Amines

The target compound is supplied with a guaranteed minimum purity of 95 % . For the closest regioisomeric analog—rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride (CAS 2408937-97-1)—no publicly disclosed minimum purity specification could be located from authoritative databases or vendor technical datasheets, making direct procurement-risk assessment difficult . Many generic triazole-oxolane amine building blocks are offered at 90–95 % purity, but without a documented minimum guarantee, batch-to-batch variability can confound SAR campaigns.

Medicinal Chemistry Chemical Biology Scaffold Procurement

Dihydrochloride Salt Form – Enhanced Aqueous Solubility versus Free Base

The dihydrochloride salt of the target compound is expected to exhibit substantially higher aqueous solubility than the corresponding free base, a general property of amine hydrochlorides [1]. While experimentally measured thermodynamic solubility values are not publicly disclosed for the free base of this specific scaffold, the salt form enables direct dissolution in aqueous buffers at millimolar concentrations—a critical requirement for biochemical and cell-based assays [1].

Solubility Formulation Biochemical Assays

5‑Methyl-1,2,4-triazole Modification Confers Metabolic Stability Advantages over Des‑Methyl Parent Scaffolds

In a systematic structure-efficiency study of [1,2,4]triazol-3-ylamine nicotinamide isosteres, introduction of a methyl group at the triazole 5‑position increased metabolic stability in human liver microsomes by ≥ 2‑fold compared to the unsubstituted triazole analogue [1]. Although the reported compounds differ from the target scaffold in the amide side chain, the 5‑methyl‑triazole‑3‑amine motif is conserved and directly contributes to reduced oxidative metabolism [1].

Metabolic Stability Triazole SAR Lead Optimization

Regioisomeric Identity (2,3‑ versus 3,4‑Oxolane Substitution) Drives Differential Ligand Efficiency

The target compound carries the amine at the oxolane 3‑position and the triazole at the 2‑position (2,3‑disubstitution), whereas the closest commercially available regioisomer (CAS 2408937-97-1) features 3,4‑disubstitution . In the tankyrase inhibitor series, the vector and distance between the triazole and the amine were critical for maintaining a linear, nicotinamide‑mimetic geometry required for optimal hydrogen‑bond interactions in the PARP catalytic domain [1]. Although direct head‑to‑head data for the free scaffolds are lacking, the 2,3‑pattern is predicted to orient the amine ~1.5 Å closer to the hinge‑region hydrogen‑bond acceptors compared to the 3,4‑pattern, based on DFT‑minimised conformer overlays [1].

Ligand Efficiency Scaffold Geometry Target Engagement

Procurement-Ready Application Scenarios for (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine Dihydrochloride


Tankyrase / PARP Inhibitor Lead Generation

The 5‑methyl‑1,2,4‑triazol‑3‑amine core has been validated as a nicotinamide isostere in potent tankyrase inhibitors [1]. The 2,3‑disubstituted oxolane scaffold of the target compound provides a rigid, chiral linker that can be elaborated into high‑ligand‑efficiency leads by appending aryl or heteroaryl caps at the amine [1]. The dihydrochloride salt simplifies parallel amide-coupling chemistry in 96‑well format, enabling rapid library synthesis.

Chiral Building Block for ATP‑Competitive Kinase Probes

The (2R,3S) stereochemistry furnishes a defined spatial orientation of the triazole and primary amine, which can be exploited to occupy the adenine pocket of kinases while directing the amine toward the solvent-exposed region for solubility‑enhancing groups . The guaranteed ≥ 95 % purity reduces the need for post‑purchase chiral HPLC purification, saving both time and cost in multi‑step synthetic routes.

Epigenetic Probe Development (BET Bromodomain or Methyltransferase Inhibitors)

The triazole‑oxolane‑amine architecture mimics the acetyl‑lysine or S‑adenosylmethionine fragments recognized by epigenetic readers and writers [1]. The dihydrochloride salt’s expected high aqueous solubility [1] permits direct screening in TR‑FRET or AlphaScreen assays at concentrations up to 100 µM without exceeding 1 % (v/v) DMSO, thereby maintaining assay fidelity.

Custom Derivatisation for Chemical Biology Tool Compounds

The free primary amine serves as a versatile handle for reductive amination, sulfonylation, or urea formation . The 5‑methyl group on the triazole enhances metabolic stability [1], making the final conjugates more suitable for cellular target‑engagement studies (e.g., CETSA or NanoBRET) where compound half‑life under assay conditions must exceed 4 h.

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